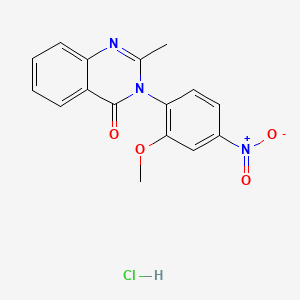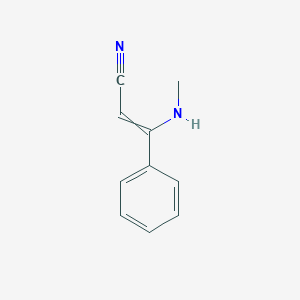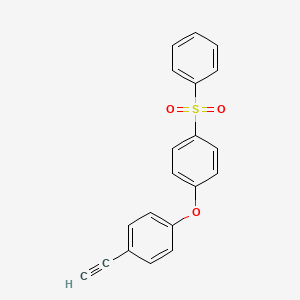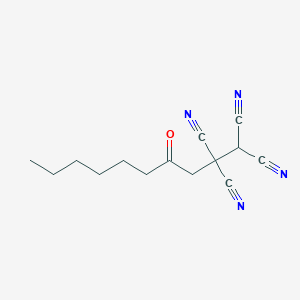
Nitromethaqualone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitromethaqualone hydrochloride is a potent analogue of methaqualone, known for its sedative and hypnotic properties. It is significantly more potent than its parent compound, methaqualone, with a typical dose being approximately 25 mg
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nitromethaqualone hydrochloride typically involves the nitration of methaqualone. Methaqualone itself is synthesized by refluxing anthranilic acid, acetic acid (or acetic anhydride), and o-toluidine . The nitration process introduces a nitro group into the methaqualone molecule, resulting in nitromethaqualone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards.
化学反応の分析
Types of Reactions: Nitromethaqualone hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other quinazolinone derivatives.
Biology: Studied for its effects on the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
Nitromethaqualone hydrochloride primarily acts as a positive allosteric modulator of the GABA-A receptor . By binding to this receptor, it enhances the inhibitory effects of GABA, leading to increased sedative and hypnotic effects. This mechanism is similar to that of barbiturates and benzodiazepines, but this compound is significantly more potent.
類似化合物との比較
Methaqualone: The parent compound, known for its sedative and hypnotic properties.
Mecloqualone: Another analogue with similar effects but different potency and side effect profile.
Uniqueness: Nitromethaqualone hydrochloride is unique due to its significantly higher potency compared to methaqualone. This increased potency allows for lower dosages to achieve the desired therapeutic effects, potentially reducing the risk of side effects.
特性
CAS番号 |
3946-23-4 |
|---|---|
分子式 |
C16H14ClN3O4 |
分子量 |
347.75 g/mol |
IUPAC名 |
3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H13N3O4.ClH/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2;/h3-9H,1-2H3;1H |
InChIキー |
SIAJXPPTHOCXGA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)




![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)

